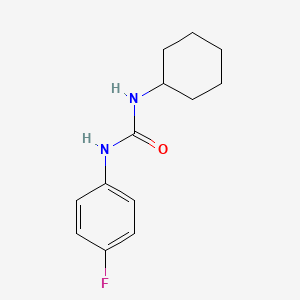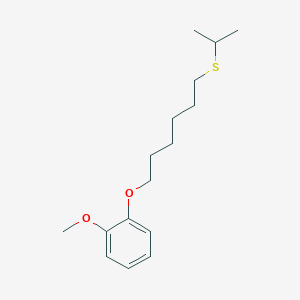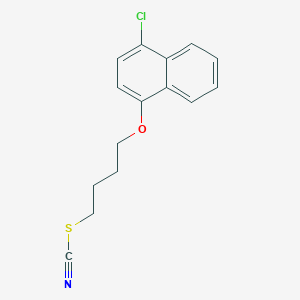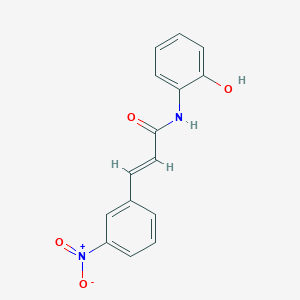
1-Cyclohexyl-3-(4-fluorophenyl)urea
Overview
Description
1-Cyclohexyl-3-(4-fluorophenyl)urea is an organic compound with the molecular formula C13H17FN2O It is a urea derivative that features a cyclohexyl group and a 4-fluorophenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-(4-fluorophenyl)urea can be synthesized through the reaction of cyclohexyl isocyanate with 4-fluoroaniline. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is as follows:
Cyclohexyl isocyanate+4-fluoroaniline→this compound
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: Corresponding urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Phenyl derivatives with substituted functional groups.
Scientific Research Applications
1-Cyclohexyl-3-(4-fluorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(4-fluorophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
1-Cyclohexyl-3-(4-fluorophenyl)urea can be compared with other urea derivatives, such as:
1-Cyclohexyl-3-phenylurea: Lacks the fluorine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.
1-Cyclohexyl-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
1-Cyclohexyl-3-(4-methylphenyl)urea: Features a methyl group on the phenyl ring, potentially altering its steric and electronic properties.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly impact the compound’s reactivity, stability, and biological activity.
Properties
IUPAC Name |
1-cyclohexyl-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUBYKNBJKFZMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]amino}-N-pyrazin-2-ylacetamide](/img/structure/B3847247.png)
![4-[3-(3-chlorophenoxy)propyl]morpholine](/img/structure/B3847249.png)

![Diethyl 2-[5-(3-methoxyphenoxy)pentyl]propanedioate](/img/structure/B3847258.png)
![1-[5-(3-phenoxyphenoxy)pentyl]piperidine](/img/structure/B3847264.png)
![2-(2-Chloro-6-fluoro-benzylidene)-benzo[4,5]imidazo[2,1-b]thiazol-3-one](/img/structure/B3847274.png)

![3-phenyl-N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acrylamide](/img/structure/B3847288.png)
![4-[5-(4-methoxyphenoxy)pentyl]morpholine](/img/structure/B3847307.png)
![4-[4-(2-chlorophenoxy)butyl]morpholine](/img/structure/B3847313.png)
![4-[4-(4-Chloronaphthalen-1-yl)oxybutyl]morpholine;oxalic acid](/img/structure/B3847321.png)

![N-[[1-[2-(4-chlorophenyl)ethyl]piperidin-3-yl]methyl]-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B3847342.png)
![1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoyl]-1,4-diazepan-5-one](/img/structure/B3847357.png)
